

5-(Bromomethyl)-2,1,3-benzoxadiazole CAS number and molecular weight

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Compound of Interest

Compound Name: 5-(Bromomethyl)-2,1,3-benzoxadiazole

Cat. No.: B1273153

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An In-depth Technical Guide to 5-(Bromomethyl)-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(Bromomethyl)-2,1,3-benzoxadiazole**, a fluorescent labeling reagent with applications in biochemical and analytical research. This document details its chemical properties, and while specific experimental protocols for its synthesis and use are not widely published, this guide provides generalized procedures based on similar compounds.

Core Chemical Properties

5-(Bromomethyl)-2,1,3-benzoxadiazole, also known as 5-bromomethylbenzofurazan, is a heterocyclic compound featuring a benzoxadiazole core with a reactive bromomethyl group. This functional group makes it a valuable tool for covalent labeling of biomolecules.

Table 1: Chemical and Physical Properties of **5-(Bromomethyl)-2,1,3-benzoxadiazole**

Property	Value	Reference
CAS Number	32863-31-3	[1] [2]
Molecular Formula	C ₇ H ₅ BrN ₂ O	[1] [2]
Molecular Weight	213.03 g/mol	[1] [2]
Melting Point	77 °C	
Boiling Point (Predicted)	283.5 ± 32.0 °C	
Density (Predicted)	1.742 ± 0.06 g/cm ³	
Storage Temperature	2-8°C	

Synthesis

A specific, detailed synthesis protocol for **5-(Bromomethyl)-2,1,3-benzoxadiazole** is not readily available in the public domain. However, a plausible synthetic route involves the radical bromination of 5-methyl-2,1,3-benzoxadiazole. The general synthesis of 2,1,3-benzoxadiazole derivatives often starts from substituted 2-nitroanilines, which are cyclized to form the benzoxadiazole ring. Subsequent functional group manipulations can then be performed to yield the desired product.

Experimental Protocols: Fluorescent Labeling

The primary application of **5-(Bromomethyl)-2,1,3-benzoxadiazole** is as a fluorescent labeling reagent. Its electrophilic bromomethyl group reacts with nucleophilic residues on biomolecules, such as the primary amines of lysine residues and the thiol groups of cysteine residues, forming a stable covalent bond. This property allows for the fluorescent tagging of proteins, peptides, and nucleic acids for visualization and analysis in techniques like fluorescence microscopy, flow cytometry, and immunoassays.[\[3\]](#)

While a specific protocol for this reagent is not available, the following generalized procedure for labeling proteins with a similar amine-reactive fluorescent dye can be adapted.

General Protocol for Protein Labeling:

- Protein Preparation: Dissolve the purified protein in a suitable buffer with a slightly alkaline pH (e.g., 50 mM sodium borate buffer, pH 8.0-9.5) to ensure the target amine groups are deprotonated and thus more nucleophilic.
- Reagent Preparation: Prepare a stock solution of **5-(Bromomethyl)-2,1,3-benzoxadiazole** in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Labeling Reaction: Add the stock solution of the fluorescent reagent to the protein solution in a controlled manner, typically with a molar excess of the dye to the protein. The optimal molar ratio should be determined empirically for each specific protein and application.
- Incubation: Allow the reaction to proceed for a specified time at a controlled temperature. Reaction times can range from minutes to hours.
- Purification: Remove the unreacted fluorescent dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
- Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its specific excitation maximum.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the scientific literature detailing the direct interaction of **5-(Bromomethyl)-2,1,3-benzoxadiazole** with cellular signaling pathways. The primary use of this compound is as a tool for fluorescently tagging and visualizing other molecules of interest.

However, the broader class of benzoxadiazole derivatives has been investigated for various biological activities, suggesting potential for this scaffold in drug discovery. Some derivatives have been shown to:

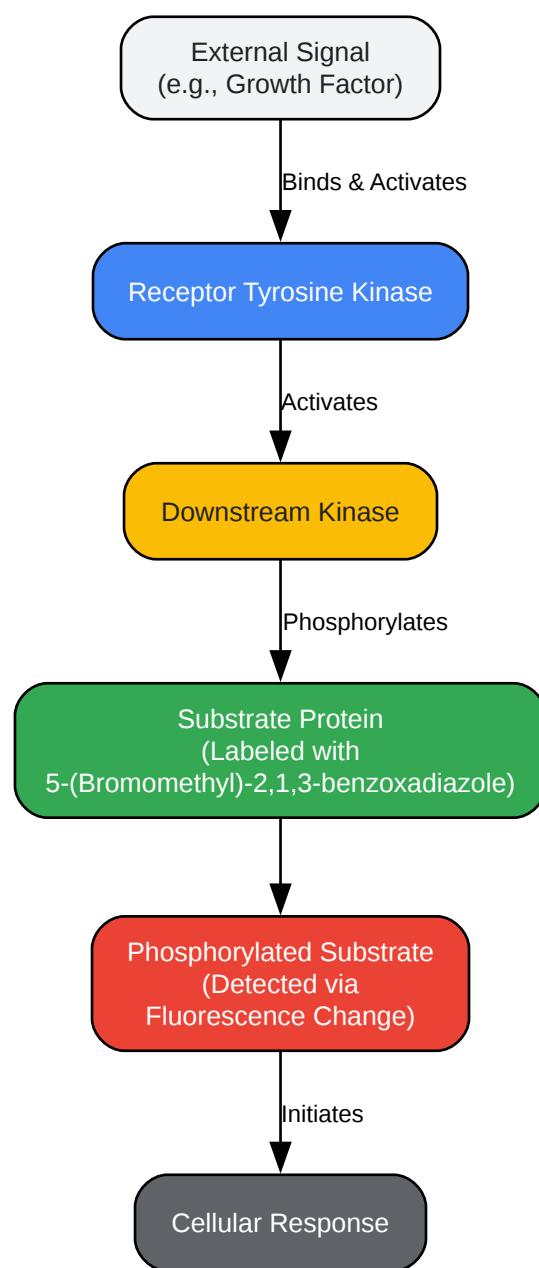
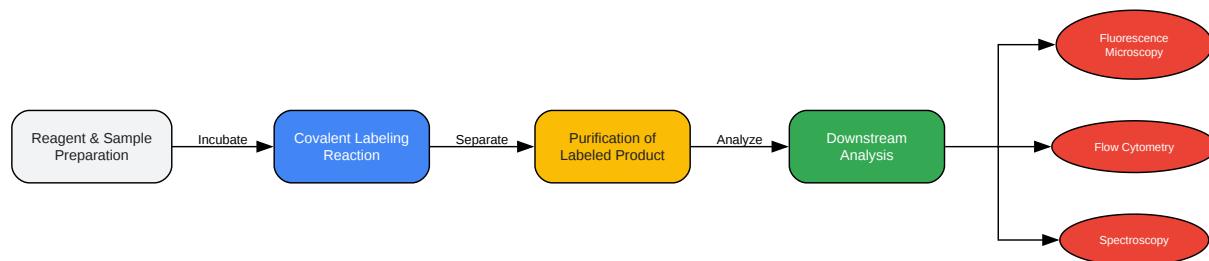
- Inhibit enzymes: Certain 7-nitro-2,1,3-benzoxadiazole derivatives act as suicide inhibitors of glutathione S-transferases (GSTs), enzymes often involved in drug resistance in cancer cells. This inhibition can lead to the dissociation of the JNK-GSTP1-1 complex, triggering apoptosis.

- Modulate signaling pathways: While not directly demonstrated for **5-(Bromomethyl)-2,1,3-benzoxadiazole**, other heterocyclic compounds are known to perturb key cellular signaling pathways implicated in cancer, such as the NF-κB, MAPK, Wnt, and Akt pathways.

Further research is required to determine if **5-(Bromomethyl)-2,1,3-benzoxadiazole** itself possesses any intrinsic biological activity or if it can be used as a probe to specifically investigate particular signaling events.

Logical Workflow for Fluorescent Labeling Experiment

The following diagram illustrates a typical workflow for a fluorescent labeling experiment using a reagent like **5-(Bromomethyl)-2,1,3-benzoxadiazole**.



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